molecular formula C20H16ClN3OS B14990440 N-(biphenyl-4-yl)-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

N-(biphenyl-4-yl)-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B14990440
M. Wt: 381.9 g/mol
InChI Key: MQRFQBORANHFTF-UHFFFAOYSA-N
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Description

N-{[1,1’-BIPHENYL]-4-YL}-5-CHLORO-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its biphenyl, pyrimidine, and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1,1’-BIPHENYL]-4-YL}-5-CHLORO-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Biphenyl Moiety: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Synthesis of the Pyrimidine Core: The pyrimidine ring is often constructed via a cyclocondensation reaction involving appropriate amidine and β-dicarbonyl compounds.

    Introduction of the Prop-2-en-1-ylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with prop-2-en-1-thiol.

    Final Coupling:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-{[1,1’-BIPHENYL]-4-YL}-5-CHLORO-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The prop-2-en-1-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-{[1,1’-BIPHENYL]-4-YL}-5-CHLORO-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as luminescent materials and sensors.

Mechanism of Action

The mechanism of action of N-{[1,1’-BIPHENYL]-4-YL}-5-CHLORO-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1,1’-BIPHENYL]-4-YL}-5-CHLORO-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its biphenyl moiety provides structural rigidity, while the pyrimidine ring offers a versatile scaffold for further functionalization.

Properties

Molecular Formula

C20H16ClN3OS

Molecular Weight

381.9 g/mol

IUPAC Name

5-chloro-N-(4-phenylphenyl)-2-prop-2-enylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C20H16ClN3OS/c1-2-12-26-20-22-13-17(21)18(24-20)19(25)23-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h2-11,13H,1,12H2,(H,23,25)

InChI Key

MQRFQBORANHFTF-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)Cl

Origin of Product

United States

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